3-Deaza-C-ado

Description

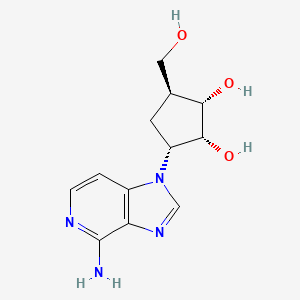

Structure

2D Structure

3D Structure

Properties

CAS No. |

81601-33-4 |

|---|---|

Molecular Formula |

C12H16N4O3 |

Molecular Weight |

264.28 g/mol |

IUPAC Name |

(1S,2R,3R,5S)-3-(4-aminoimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol |

InChI |

InChI=1S/C12H16N4O3/c13-12-9-7(1-2-14-12)16(5-15-9)8-3-6(4-17)10(18)11(8)19/h1-2,5-6,8,10-11,17-19H,3-4H2,(H2,13,14)/t6-,8+,10-,11+/m0/s1 |

InChI Key |

XNJHAZWZQGXOSC-BLMCLJNJSA-N |

Isomeric SMILES |

C1[C@H]([C@@H]([C@@H]([C@@H]1N2C=NC3=C2C=CN=C3N)O)O)CO |

Canonical SMILES |

C1C(C(C(C1N2C=NC3=C2C=CN=C3N)O)O)CO |

Origin of Product |

United States |

Mechanistic Biochemistry and Enzymology of 3 Deaza C Ado

Inhibition of S-Adenosylhomocysteine Hydrolase (SAHH)

The primary mechanism of action of 3-Deaza-C-ado is its potent and specific interaction with S-adenosylhomocysteine hydrolase (SAHH), an enzyme pivotal to the regulation of cellular methylation reactions.

Role as a Potent Competitive Inhibitor of SAHH

This compound functions as a potent competitive inhibitor of S-adenosyl-L-homocysteine hydrolase. selleckchem.com This inhibition is reversible, as the compound does not cause significant inactivation of the enzyme. selleckchem.comnih.gov Unlike its nucleoside counterpart, 3-deazaadenosine (B1664127), which can act as both an inhibitor and a substrate for SAHH, this compound is considered, at best, a poor substrate for the hydrolase. selleckchem.com Its inhibitory action stems from its ability to bind to the active site of SAHH, thereby preventing the hydrolysis of the enzyme's natural substrate, S-adenosylhomocysteine (AdoHcy).

Impact on Intracellular S-Adenosylmethionine (AdoMet) and S-Adenosylhomocysteine (AdoHcy) Levels

By inhibiting SAHH, this compound treatment leads to a significant disruption in the intracellular balance of AdoHcy and S-adenosylmethionine (AdoMet). The enzymatic breakdown of AdoHcy to adenosine (B11128) and homocysteine is a critical step in the methionine cycle; its blockage causes AdoHcy to accumulate within the cell. selleckchem.comnih.gov Research has demonstrated that treatment of rat hepatocytes with carbocyclic-3-deazaadenosine results in a massive accumulation of AdoHcy. nih.gov This increase in the intracellular AdoHcy concentration consequently elevates the AdoHcy/AdoMet ratio, a critical determinant of cellular methylation potential. apexbt.com

Table 1: Effect of Carbocyclic Analogs of 3-Deazaadenosine on Intracellular Metabolites

| Cell Type | Compound | Observed Effect on AdoHcy/Metabolism |

| Rat Hepatocytes | Carbocyclic 3-deazaadenosine (C-c3-Ado) | Massive accumulation of AdoHcy. nih.gov |

| Mouse Embryo Fibroblasts | 3-Deazaaristeromycin (c³Ari) | Potent, dose-dependent inhibition of AdoHcy catabolism. bevital.no |

| Various Cultured Cells | This compound | Increases in the intracellular level of S-adenosylhomocysteine. selleckchem.com |

Downstream Consequences for AdoMet-Dependent Methyltransferases

The accumulation of intracellular AdoHcy has profound downstream effects on a wide array of cellular processes that rely on methylation. AdoHcy is a potent product inhibitor of most AdoMet-dependent methyltransferases. apexbt.comselleckchem.com Therefore, the elevated AdoHcy levels resulting from SAHH inhibition by this compound lead to a functional blockade of these crucial enzymes. This can disrupt the methylation of various substrates, including DNA, RNA, proteins, and lipids. researchgate.net A specific consequence of this mechanism is the potential for selective inhibition of the methylation of the 5' cap of viral mRNA, which has been proposed as a key part of the compound's antiviral activity. selleckchem.com

Interactions with Nucleoside-Metabolizing Enzymes

The interaction of this compound with other enzymes involved in nucleoside metabolism distinguishes it from adenosine and its other analogues.

Differential Substrate and Inhibitor Activities with Bacterial Adenosine Kinases (e.g., Mycobacterium tuberculosis Adenosine Kinase)

While extensive research has been conducted on various 3-deaza-adenosine analogues, particularly halogenated versions, as substrates for bacterial adenosine kinases, specific data on the interaction of the unmodified carbocyclic analogue, this compound, with these enzymes is not prominently available in the reviewed literature. Studies on Mycobacterium tuberculosis adenosine kinase have shown that certain halogenated 3-deaza-adenosine compounds can act as effective substrates. nih.govnih.gov For instance, 2-fluoro-3-deaza-adenosine was found to be a significantly better substrate for the M. tuberculosis enzyme compared to the human homologue. nih.gov However, these findings on ribose-containing analogues cannot be directly extrapolated to this compound.

Lack of Substrate Activity with Mammalian Adenosine Kinase and Adenosine Deaminase

Early research indicated that this compound's carbocyclic nature prevents it from being a substrate for key mammalian nucleoside-metabolizing enzymes, specifically noting it is not subject to deamination by adenosine deaminase or phosphorylation by adenosine kinase. selleckchem.com

However, more recent and detailed investigations into its intracellular metabolism have revealed a more complex situation regarding phosphorylation. It has been demonstrated that this compound is, in fact, metabolized within cells into its monophosphate, diphosphate (B83284), and triphosphate (C-c3ATP) forms. The triphosphate metabolite, C-c3ATP, is the major derivative found and exhibits a notably long intracellular half-life of 2-3 hours. This indicates that this compound does serve as a substrate for intracellular kinase activity, although the specific kinase may differ from the canonical adenosine kinase, as phosphorylation was not inhibited by co-treatment with adenosine. The compound's resistance to deamination by adenosine deaminase remains a consistent finding. selleckchem.com

Modulation of Intracellular Signaling Pathways

The carbocyclic adenosine analog, this compound, and its related compound 3-Deazaadenosine, are recognized for their significant biological activities, including the modulation of key intracellular signaling pathways central to inflammatory and immune responses. caymanchem.comoup.com A primary mechanism of action for these compounds involves the inhibition of S-adenosylhomocysteine (SAH) hydrolase, which leads to the intracellular accumulation of SAH and subsequent disruption of S-adenosylmethionine (SAM)-dependent methylation reactions. oup.comwindows.netresearchgate.net This fundamental biochemical alteration has profound downstream consequences on cellular signaling cascades, notably the NF-κB and AP-1 pathways.

Inhibition of NF-κB Signaling

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates a wide array of genes involved in inflammation, immunity, and cell survival. The activity of NF-κB is tightly regulated, and its aberrant activation is a hallmark of many inflammatory diseases. 3-Deazaadenosine (3-DA) has been shown to be a potent inhibitor of NF-κB signaling. caymanchem.comlookchem.comsigmaaldrich.com

Research demonstrates that 3-DA exerts dual effects on NF-κB regulation. nih.gov One of its primary actions is to block the nuclear translocation of the active subunits of NF-κB, specifically p65 and p50. nih.gov This inhibition prevents NF-κB from binding to its target DNA sequences in the nucleus, thereby repressing the transcription of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins. nih.gov

The mechanism underlying this inhibition involves the upstream IκB kinase (IKK) complex. In the canonical NF-κB pathway, the IKK complex phosphorylates the inhibitory protein IκBα, targeting it for degradation and releasing NF-κB to move to the nucleus. Studies have revealed that treatment with 3-DA diminishes the phosphorylation of IκBα. nih.gov This effect on p-IκBα is a key step in how 3-DA halts the signaling cascade that leads to NF-κB activation. nih.gov This inhibitory action is achieved, at least in part, through the direct targeting of IKKα/β activity, as detailed in section 2.3.3. nih.gov

| Target Molecule | Observed Effect | Consequence | Reference |

|---|---|---|---|

| p-IκBα | Phosphorylation level diminished | Prevents IκBα degradation, NF-κB remains sequestered in the cytoplasm | nih.gov |

| p65/p50 Subunits | Nuclear translocation decreased | Inhibits binding to DNA and transcription of target genes | nih.gov |

| NF-κB Luciferase Activity | Strongly blocked under MyD88- and TRIF-stimulated conditions | Demonstrates potent inhibition of NF-κB transcriptional activity | nih.gov |

Suppression of AP-1 Signaling

Activator protein-1 (AP-1) is another crucial transcription factor, typically composed of proteins from the Jun and Fos families, that regulates gene expression in response to a variety of stimuli, including cytokines, growth factors, and stress. It plays a significant role in cellular proliferation and inflammation.

Experimental findings indicate that 3-Deazaadenosine effectively suppresses the AP-1 signaling pathway. nih.gov Treatment with 3-DA has been observed to strongly block AP-1 luciferase activity, indicating a significant reduction in its transcriptional function. nih.gov This is corroborated by findings that 3-DA decreases the translocation of the key AP-1 components, c-Jun and c-Fos, into the nucleus. nih.gov

The suppression of AP-1 is linked to the upstream Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the ERK pathway. The phosphorylation of ERK (p-ERK) is a critical step in the activation of AP-1. Research has shown that the level of p-ERK in the AP-1 signaling pathway is diminished by treatment with 3-DA. nih.gov This reduction in ERK activation is a direct result of 3-DA's inhibitory effect on the upstream kinase MEK1/2. nih.gov

| Target Molecule | Observed Effect | Consequence | Reference |

|---|---|---|---|

| p-ERK | Phosphorylation level diminished | Reduces downstream activation of AP-1 components | nih.gov |

| c-Jun/c-Fos Subunits | Nuclear translocation decreased | Inhibits formation of the active AP-1 transcription factor complex | nih.gov |

| AP-1 Luciferase Activity | Strongly blocked under PMA-stimulated conditions | Demonstrates potent inhibition of AP-1 transcriptional activity | nih.gov |

Direct Inhibition of MEK1/2 and IKKα/β Kinase Activities

A significant finding in the mechanistic biochemistry of 3-Deazaadenosine is its ability to directly target and inhibit specific kinases. While its role as an SAHH inhibitor explains many of its effects on methylation-dependent processes, recent studies have identified MEK1/2 and IKKα/β as direct molecular targets. nih.gov

Interestingly, 3-DA does not alter the phosphorylation of MEK1/2 or IKKα/β themselves. nih.gov Instead, its inhibitory action appears more nuanced. It has been demonstrated that 3-DA prevents MEK1/2 from associating with its substrate, ERK, and likewise prevents IKKα/β from combining with its substrate, IκBα. nih.gov This prevention of enzyme-substrate complex formation is a key part of its inhibitory mechanism.

Furthermore, in vitro kinase assays have confirmed that 3-DA directly suppresses the kinase activity of both MEK1/2 and IKKα/β. nih.gov This dual-targeting provides a powerful and interconnected mechanism for its anti-inflammatory effects. By directly inhibiting IKKα/β, it blocks the canonical NF-κB pathway. Simultaneously, by directly inhibiting MEK1/2, it shuts down the ERK/AP-1 signaling axis. nih.gov This direct enzymatic inhibition occurs in addition to the indirect effects mediated by the inhibition of SAHH, making 3-DA a multi-faceted modulator of cellular signaling. nih.gov

| Kinase Target | Mechanism of Inhibition | Reference |

|---|---|---|

| MEK1/2 | Directly suppresses kinase activity; prevents association with ERK substrate. | nih.gov |

| IKKα/β | Directly suppresses kinase activity; prevents association with IκBα substrate. | nih.gov |

Cellular and Molecular Biological Effects of 3 Deaza C Ado

Regulation of Cellular Methylation Processes

Influence on Global and Specific DNA Methylation Dynamics

3-Deazaadenosine (B1664127) influences the epigenetic landscape by altering DNA methylation patterns, which are crucial for regulating gene expression. The inhibition of SAH hydrolase by 3-deazaadenosine leads to an increased intracellular ratio of SAH to SAM, which suppresses the activity of DNA methyltransferases (DNMTs). scielo.brresearchgate.net These enzymes are responsible for establishing and maintaining methylation patterns on cytosine residues, primarily at CpG dinucleotides. scielo.brmdpi.com

Research has shown that this disruption of the cellular methylation potential can have significant consequences for gene expression and cellular differentiation. For instance, in monocytic cell lines latently infected with HIV, transcriptional silencing of the virus can be reversed by inhibiting DNA methylation with 3-deazaadenosine. nih.gov This suggests that the compound can reactivate gene expression by inducing hypomethylation. Studies on murine erythroleukemia cells have also demonstrated that 3-deazaadenosine can inhibit the process of DNA hypomethylation that is normally associated with chemically induced differentiation. Furthermore, treatment with 3-deazaadenosine has been shown to elongate the circadian period in cultured cells, an effect linked to the disruption of the cyclical rhythm of the SAM/SAH ratio, which influences the methylation potential of the cell. researchgate.net

While many of the compound's effects are linked to global changes in methylation, some studies suggest it may also influence specific loci. The alteration of DNA methylation at specific gene promoters can lead to the activation or silencing of genes involved in critical cellular processes. scielo.brresearchgate.net

Alterations in Membrane Phospholipid Methylation

3-Deazaadenosine is a potent inhibitor of membrane phospholipid methylation, a key process for membrane fluidity, signal transduction, and cellular responses. bevital.nocore.ac.uk This inhibition targets the stepwise methylation of phosphatidylethanolamine (B1630911) to form phosphatidylcholine, a reaction catalyzed by phospholipid methyltransferases. bevital.nopnas.org The disruption of this pathway has been linked to a variety of cellular outcomes.

In rabbit neutrophils, 3-deazaadenosine inhibits both phospholipid methylation and protein carboxymethylation in a dose-dependent manner, which correlates with the inhibition of chemotaxis. semanticscholar.orgnih.govrupress.org This suggests that phospholipid methylation is an integral part of the signaling cascade that translates receptor activation into directed cell movement. semanticscholar.org Similarly, in mouse pituitary tumor cells, corticotropin-releasing factor (CRF) stimulates both phospholipid methylation and hormone secretion, and both processes are inhibited by 3-deazaadenosine, indicating that phospholipid methylation is a crucial step in receptor-mediated hormone release. pnas.org In neuroblastoma cells, the inhibition of phospholipid methylation by 3-deazaadenosine is directly correlated with the induction of neurite outgrowth, suggesting a role for this process in neuronal differentiation. core.ac.uk

| Cell Type | Key Finding | Associated Function | Reference |

|---|---|---|---|

| Isolated Rat Hepatocytes | Potent inhibition of phospholipid methylation (ID₅₀ = 1.7 µM). | General metabolic regulation. | bevital.no |

| Rabbit Neutrophils | Inhibits phospholipid methylation in a dose-dependent manner. | Chemotaxis. | semanticscholar.orgnih.gov |

| Mouse Pituitary Tumor Cells (AtT-20/D16-16) | Inhibits CRF-stimulated phospholipid methylation. | ACTH secretion. | pnas.org |

| Mouse Neuroblastoma Cells | Inhibition of phospholipid methylation correlates with neurite extension. | Neuronal differentiation. | core.ac.uk |

| Human Peripheral Blood Mononuclear Cells | Inhibition of phospholipid methylation is associated with reduced natural killer (NK) cell cytotoxicity. | NK cell function. | nih.gov |

Effects on Other Critical Cellular Methylation Reactions

The inhibitory action of 3-deazaadenosine extends beyond DNA and phospholipids (B1166683) to affect a wide spectrum of cellular methylation reactions essential for various biological functions. researchgate.net By causing the accumulation of SAH, 3-deazaadenosine non-selectively inhibits SAM-dependent methyltransferases that target RNA, proteins, and other small molecules. scielo.brjci.org

One critical target is the methylation of RNA. The N6-methyladenosine (m⁶A) modification is the most common internal modification in eukaryotic mRNA and is suppressed by 3-deazaadenosine. mdpi.comfrontiersin.org This has significant implications for viral replication, as many viruses rely on the host's methylation machinery. For example, 3-deazaadenosine can inhibit the replication of various viruses, including Rous sarcoma virus and Chikungunya virus, partly by preventing the methylation of viral RNA. researchgate.netfrontiersin.orgplos.org

Protein methylation is another vital process affected by this compound. The post-translational methylation of proteins, such as histones and signaling proteins, plays a crucial role in regulating gene expression and cellular signaling. jci.org For example, protein carboxymethylation is involved in the chemotactic response of neutrophils and is inhibited by 3-deazaadenosine. semanticscholar.orgnih.gov The inhibition of the estimated 300 or more methyltransferases in the human genome can lead to broad, systemic effects on cellular homeostasis and function. jci.org

Modulation of Immune Cell Functions

3-Deazaadenosine exhibits significant anti-inflammatory properties by modulating the function of various immune cells, primarily through the inhibition of methylation-dependent pathways. ahajournals.orgcaymanchem.com

Inhibition of Leukocyte Adhesion and Chemotaxis

A key anti-inflammatory effect of 3-deazaadenosine is its ability to inhibit leukocyte adhesion to the endothelium and their subsequent migration (chemotaxis) to sites of inflammation. ahajournals.orgcaymanchem.com This process is fundamental to the inflammatory response.

Studies have demonstrated that 3-deazaadenosine prevents the expression of critical endothelial adhesion molecules, such as Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1). nih.govphysiology.orgnih.gov In a mouse model of atherosclerosis, treatment with 3-deazaadenosine almost completely inhibited the diet-induced expression of ICAM-1 and VCAM-1, which in turn prevented the accumulation of monocytes on the endothelial surface and the formation of atherosclerotic lesions. nih.govdntb.gov.ua Similarly, in a rat model of LPS-induced myocardial dysfunction, 3-deazaadenosine inhibited the upregulation of VCAM-1 and ICAM-1 and prevented the recruitment of monocytes and neutrophils to the heart muscle. nih.gov

The inhibition of chemotaxis is a direct consequence of disrupting methylation reactions. In rabbit neutrophils and mouse macrophage cell lines, 3-deazaadenosine inhibits chemotaxis in a dose-dependent manner. semanticscholar.orguni-regensburg.de This effect has been specifically attributed to the intracellular accumulation of S-3-deazaadenosylhomocysteine, a metabolite of 3-deazaadenosine, which acts as the direct inhibitor of processes required for cell migration. uni-regensburg.de

| Model System | Effect | Mechanism/Key Finding | Reference |

|---|---|---|---|

| Human Endothelial Cells | Inhibits TNF-α-induced ICAM-1 synthesis. | Reduces macrophage adhesion. | ahajournals.org |

| C57BL/6J Mice (Atherosclerosis model) | Almost completely inhibits expression of ICAM-1 and VCAM-1. | Prevents monocyte adhesion, infiltration, and fatty streak formation. | nih.govdntb.gov.ua |

| Wistar Rats (LPS-induced myocardial dysfunction) | Inhibits upregulation of VCAM-1 and ICAM-1. | Prevents local recruitment of monocytes and neutrophils to the myocardium. | nih.gov |

| Mouse Macrophage Cell Line (RAW264) | Inhibits chemotaxis. | Effect is mediated by the intracellular accumulation of S-3-deazaadenosylhomocysteine. | uni-regensburg.de |

| Rabbit Neutrophils | Inhibits fMet-Leu-Phe-induced chemotaxis. | Correlates with inhibition of phospholipid and protein methylation. | semanticscholar.orgnih.gov |

Impact on Phagocytosis and Degranulation in Myeloid Cells

3-Deazaadenosine also modulates other essential functions of myeloid cells, including phagocytosis (the engulfment of particles) and degranulation (the release of antimicrobial and inflammatory mediators from granules). Its effects, however, can be complex and cell-type specific.

The compound is generally described as an inhibitor of phagocytosis. ahajournals.orgcaymanchem.comsigmaaldrich.com In human polymorphonuclear leukocytes (neutrophils), 3-deazaadenosine has an inhibitory effect on pinocytosis (fluid uptake) and, to a lesser extent, on degranulation stimulated by the chemotactic peptide fMet-Leu-Phe. umich.edu Research on mouse macrophages revealed that 3-deazaadenosine inhibits antibody-dependent phagocytosis, an effect that appeared to be linked to a disorganization of the cellular microfilament system rather than the inhibition of SAH hydrolase. researchgate.net

However, the regulatory role of 3-deazaadenosine can be multifaceted. One study found that while it inhibited antibody-dependent cellular cytotoxicity (ADCC) in mouse spleen and peritoneal exudate cells, it simultaneously augmented antibody-dependent phagocytosis in the same cells. Conversely, in resident peritoneal cells, it inhibited phagocytosis without affecting ADCC, highlighting a reciprocal and context-dependent regulation of these two distinct effector functions.

| Cell Type | Function | Observed Effect | Reference |

|---|---|---|---|

| Human Polymorphonuclear Leukocytes (Neutrophils) | Degranulation | Inhibitory effect (lesser degree than on pinocytosis). | umich.edu |

| Human Polymorphonuclear Leukocytes (Neutrophils) | Pinocytosis | Inhibitory effect. | umich.edu |

| Mouse Macrophages | Phagocytosis | Inhibition of antibody-dependent phagocytosis. | researchgate.net |

| Mouse Spleen & Peritoneal Exudate Cells | Phagocytosis | Augmentation of antibody-dependent phagocytosis. | oup.com |

| Mouse Spleen & Peritoneal Exudate Cells | ADCC | Inhibition of antibody-dependent cellular cytotoxicity. | oup.com |

Effects on Lymphocyte-Mediated Cytotoxicity and Natural Killer Cell Activity

3-Deazaadenosine (c3Ado) has been shown to inhibit lymphocyte-mediated cytolysis in vitro at micromolar concentrations. nih.govnih.gov This inhibitory effect is significantly enhanced by the presence of L-homocysteine thiolactone. nih.govnih.gov The mechanism behind this inhibition is linked to the compound's impact on cellular methylation processes. Research suggests that a critical methylation step is involved in lymphocyte-mediated cytotoxicity. nih.gov

Specifically, 3-Deazaadenosine inhibits the ability of sensitized mouse lymphocytes to lyse tumor cells. nih.gov This action is associated with an increase in both S-adenosylhomocysteine (AdoHcy) and S-3-deazaadenosylhomocysteine (c3AdoHcy) within the lymphocytes. nih.gov However, some evidence suggests that the inhibition of lymphocyte function by 3-Deazaadenosine may occur through a mechanism independent of its interaction with S-adenosylhomocysteine hydrolase. nih.gov

In the context of natural killer (NK) cells, a type of cytotoxic lymphocyte crucial for the innate immune system, 3-Deazaadenosine also demonstrates inhibitory effects. nih.govwikipedia.orgoatext.com Studies have shown that 3-Deazaadenosine and related adenosine (B11128) analogues inhibit human NK cell activity. nih.gov This inhibition primarily affects the initiation of the lytic process, with a lesser impact on the binding of NK cells to their targets. nih.gov Interestingly, antibody-dependent cellular cytotoxicity and lectin-dependent cellular cytotoxicity appear to be less sensitive to inhibition by 3-Deazaadenosine compared to NK cell-mediated cytotoxicity. nih.gov The inhibition of NK cell activity by 3-Deazaadenosine coincides with a decrease in the cellular methylation index (the ratio of S-adenosylmethionine to S-adenosylhomocysteine), further supporting the hypothesis that methylation is a key process in the cytotoxic function of these immune cells. nih.gov

Attenuation of Inflammatory Responses (e.g., via altered cytokine production, arachidonic acid release)

3-Deazaadenosine exhibits significant anti-inflammatory properties by modulating various components of the inflammatory cascade. ahajournals.orgsigmaaldrich.comcaymanchem.com It has been shown to suppress the secretion of key inflammatory mediators. In lipopolysaccharide (LPS)-treated macrophage cell lines and phorbol (B1677699) 12-myristate 13-acetate (PMA)-differentiated human monocytic cells, 3-Deazaadenosine suppressed the secretion of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov

This suppression is linked to its ability to reduce the mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for producing NO and prostaglandins, respectively. nih.gov Furthermore, 3-Deazaadenosine has been found to decrease the production of several pro-inflammatory cytokines, which are signaling proteins that orchestrate the inflammatory response. sinobiological.comthermofisher.com It reduces the mRNA expression of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-6 in both murine and human macrophages. nih.gov The compound's anti-inflammatory actions are thought to be mediated through the inhibition of critical signaling pathways, including the AP-1 and NF-κB pathways, by directly blocking MEK1/2 and IKKα/β or indirectly through its effects on S-adenosylhomocysteine hydrolase (SAHH). nih.gov

Interference with Cell Adhesion and Structural Integrity

The compound 3-Deazaadenosine has been observed to interfere with processes crucial for maintaining cell adhesion and the structural integrity of certain immune cells.

Regulation of Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1) Expression

3-Deazaadenosine has demonstrated the ability to inhibit the expression of key adhesion molecules, namely Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1). ahajournals.orgnih.gov These molecules are expressed on the surface of endothelial cells and play a critical role in the adhesion and migration of leukocytes from the bloodstream into tissues during inflammation. nih.govnih.gov

In vitro studies have shown that 3-Deazaadenosine can reduce the synthesis of ICAM-1 induced by tumor necrosis factor-alpha (TNF-α) in human endothelial cells. ahajournals.org This inhibition of ICAM-1 and VCAM-1 expression is believed to be a key mechanism behind the compound's ability to prevent leukocyte adhesion to the endothelium. ahajournals.orgnih.gov By downregulating the expression of these adhesion molecules, 3-Deazaadenosine can disrupt the initial steps of the inflammatory response that involve the recruitment of immune cells to the site of inflammation. ahajournals.org

Disruption of Cellular Microfilament Systems in Macrophages

Beyond its effects on adhesion molecules, 3-Deazaadenosine can also directly impact the internal structure of macrophages by causing disorganization of their microfilament system. nih.govnih.gov The microfilament system, primarily composed of actin, is essential for various cellular functions, including maintaining cell shape, movement, and phagocytosis (the process by which macrophages engulf foreign particles). nih.gov

Fluorescence microscopy has revealed that at concentrations similar to those that inhibit antibody-dependent phagocytosis, 3-Deazaadenosine leads to a breakdown of the organized microfilament network in mouse macrophages. nih.govnih.gov This disruption of the cytoskeleton provides an alternative mechanism for the biological effects of 3-Deazaadenosine, independent of its role as an inhibitor of S-adenosylhomocysteine hydrolase. nih.gov The effects on both phagocytosis and microfilament organization are reversible; washing the macrophages to remove the compound allows for recovery of these functions. nih.gov

Perturbations in Purine (B94841) Salvage and Nucleotide Homeostasis

3-Deazaadenosine significantly impacts the purine salvage pathway, a metabolic route that reclaims purine bases from the degradation of nucleotides for reuse in nucleotide synthesis. nih.govnih.gov This interference leads to notable changes in the intracellular concentrations of specific metabolites.

Intracellular Accumulation of 3-Deaza-AdoHcy

A primary consequence of cellular exposure to 3-Deazaadenosine is its role as both an inhibitor and a substrate of the enzyme S-adenosylhomocysteine (AdoHcy) hydrolase. nih.govscispace.com This enzyme is crucial for the hydrolysis of S-adenosylhomocysteine (AdoHcy) to adenosine and homocysteine. By inhibiting this enzyme, 3-Deazaadenosine leads to the intracellular accumulation of AdoHcy. nih.govnih.gov

Furthermore, as a substrate for AdoHcy hydrolase, 3-Deazaadenosine is converted into S-3-deazaadenosylhomocysteine (c3-AdoHcy), which also accumulates within the cell. nih.govnih.govscispace.com The buildup of both AdoHcy and c3-AdoHcy is significant because they are potent inhibitors of various S-adenosylmethionine (AdoMet)-dependent methyltransferases. nih.govnih.govscispace.com This inhibition of crucial methylation reactions is believed to be the underlying cause of many of the biological effects of 3-Deazaadenosine. nih.govnih.gov The simultaneous addition of 3-Deazaadenosine and L-homocysteine thiolactone to lymphocytes results in a massive intracellular accumulation of c3-AdoHcy. nih.govnih.gov

Effects on Cytosolic Nucleotide Pools (e.g., UTP, CTP)

Research into the cellular and molecular biological effects of 3-Deaza-C-ado (3-Deazaadenosine) has explored its impact on various intracellular processes, including the maintenance of cytosolic nucleotide pools. These pools, which include pyrimidine (B1678525) triphosphates like Uridine Triphosphate (UTP) and Cytidine Triphosphate (CTP), are essential for numerous cellular functions, most notably the synthesis of RNA.

Studies conducted on lymphocyte cell lines have shown that this compound does not lead to a reduction in the pool sizes of CTP or UTP. nih.govpnas.org In these experiments, even at concentrations effective for inhibiting other cellular processes like lymphocyte-mediated cytolysis, this compound was not observed to deplete the levels of these crucial pyrimidine nucleotides. nih.govpnas.org

Further investigation using L1210 leukemia cells reinforces this finding. In these cells, treatment with this compound and its related compounds did not produce any discernible effect on the nucleotide pools of uracil (B121893) and cytosine. nih.gov This indicates that the compound's mechanism of action does not involve the disruption of the biosynthetic pathways responsible for maintaining UTP and CTP levels. nih.gov Unlike some nucleoside analogs that interfere with nucleotide metabolism, this compound is not significantly metabolized to its 5'-nucleotide form in lymphocytes, which may explain its lack of impact on these nucleotide pools. nih.govpnas.org

The table below summarizes the observed effects of this compound on cytosolic nucleotide pools based on available research findings.

| Cell Type | Compound | Effect on UTP Pool | Effect on CTP Pool | Citation |

| Lymphocytes | 3-Deazaadenosine | No decrease observed | No decrease observed | nih.govpnas.org |

| L1210 Cells | 3-Deazaadenosine | No effect observed | No effect observed | nih.gov |

Structure Activity Relationship Sar Studies of 3 Deaza C Ado Analogues

Influence of Purine (B94841) Ring Modifications

The core structure of 3-Deaza-C-ado, an analogue of adenosine (B11128), features an imidazo[4,5-b]pyridine ring system instead of the natural purine ring. Alterations to this heterocyclic base are pivotal in defining the molecule's pharmacological profile.

Significance of the 3-Deaza Substitution on Biological Activity

The defining feature of 3-deazaadenosine (B1664127) analogues is the replacement of the nitrogen atom at the 3-position of the purine ring with a carbon atom. imtm.cz This seemingly subtle change fundamentally alters the electronic properties and hydrogen bonding capabilities of the molecule. The N3 atom in adenosine can act as a hydrogen bond acceptor, a role that is abolished in 3-deaza analogues.

This modification can have varied consequences depending on the biological target. For instance, 3-deazaadenosine is a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase, an enzyme crucial for methylation reactions. kuleuven.benih.gov This inhibition is a key mechanism behind its antiviral activity against viruses like herpes simplex virus (HSV) and human immunodeficiency virus (HIV). kuleuven.benih.gov The carbocyclic analogue of 3-deazaadenosine also acts as a competitive inhibitor of SAH hydrolase. nih.gov In contrast, when tested against adenosine receptors, 3-deazaadenosine shows very little activity, suggesting that the N3 atom is critical for receptor binding in that context. cdnsciencepub.com However, modification of the base moiety in cyclic adenosine diphosphate (B83284) ribose (cADPR) to 3-deaza cADPR resulted in an agonist analogue that was 70 times more potent, highlighting the target-specific nature of this substitution's effect. acs.org

Effects of Halogenation at Specific Positions (e.g., C-2, C-3)

The introduction of halogen atoms at specific positions on the 3-deazapurine ring has been a fruitful strategy for developing analogues with distinct biological activities, particularly as antitubercular agents. Research has shown that the activity of these halogenated compounds is often dependent on their interaction with the enzyme adenosine kinase (Ado kinase). mdpi.commasterorganicchemistry.com

Studies on a series of halogenated 3-deaza-adenosine analogues revealed that their efficacy against Mycobacterium tuberculosis was dependent on Ado kinase for activation. masterorganicchemistry.comnih.gov Specifically, analogues with fluorine at the C-2 or C-3 position demonstrated significant activity. mdpi.commasterorganicchemistry.com

Structure-activity relationship studies provided insight into the steric limitations of the Ado kinase binding domain. mdpi.commasterorganicchemistry.com For example, a comparison between 3-fluoro-3-deaza-adenosine and 3-chloro-3-deaza-adenosine showed a dramatic difference in their ability to act as substrates for M. tuberculosis Ado kinase. The smaller fluorine atom was well-tolerated, whereas the larger chlorine atom appeared to be excluded by steric hindrance, resulting in a significant loss of activity. masterorganicchemistry.com This indicates that while halogenation can be beneficial, the size of the substituent at the 3-position is a critical determinant of substrate activity for this enzyme. mdpi.commasterorganicchemistry.com These compounds were also found to be significantly better substrates for the bacterial enzyme compared to the human homologue, suggesting a potential for selective toxicity. masterorganicchemistry.comnih.govbeilstein-journals.org

Table 1: Antitubercular Activity of Halogenated 3-Deaza-Adenosine Analogues This table is interactive. You can sort and filter the data.

| Compound | Position of Halogen | Activity against M. tuberculosis | Ado Kinase Dependence | Reference |

|---|---|---|---|---|

| 2-Fluoro-3-deaza-adenosine | C-2 | Active | Yes | masterorganicchemistry.com |

| 3-Fluoro-3-deaza-adenosine | C-3 | Active | Yes | masterorganicchemistry.com |

| 2,3-Difluoro-3-deaza-adenosine | C-2, C-3 | Active | Yes | masterorganicchemistry.com |

| 3-Chloro-3-deaza-adenosine | C-3 | Inactive as a substrate | N/A | masterorganicchemistry.com |

Role of the Carbohydrate Moiety

The carbohydrate portion of the nucleoside analogue plays a crucial role in orienting the heterocyclic base for interaction with the target enzyme or receptor. Its conformation and the presence of specific substituents are key determinants of biological activity.

Importance of Ribofuranosyl Conformation

The five-membered ribofuranose ring is not planar and exists in a dynamic equilibrium between different puckered conformations, primarily the C2'-endo and C3'-endo forms. Furthermore, the nucleobase can rotate around the glycosidic bond, leading to two main orientations: syn (base over the sugar) and anti (base away from the sugar). acs.org These conformational preferences are critical for biological activity, as enzymes and receptors often bind to a specific conformation.

For many biological processes, the natural anti conformation is required for effective binding. For example, studies on related 7-deazaadenosine analogues showed that forcing a syn-conformation by introducing a bulky substituent led to a significant decrease in antitrypanosomal activity. researchgate.net The development of carbobicyclic nucleoside analogues, which lock the sugar ring into a specific, bioactive conformation, underscores the importance of this structural feature. researchgate.netCurrent time information in Bangalore, IN. These conformationally locked analogues often mimic the preferred ribose conformation, leading to enhanced biological activity. researchgate.netCurrent time information in Bangalore, IN.

Impact of 5'-Substitutions on Antiviral and Enzyme Inhibitory Activities

The 5'-hydroxyl group of the ribose moiety is a primary site for phosphorylation, a crucial activation step for many nucleoside analogues to exert their antiviral effects. Consequently, modifications at this position can have a significant impact.

A study involving various 5'-substituted derivatives of carbocyclic 3-deazaadenosine found that while several analogues showed moderate to good antiviral activity against vaccinia and vesicular stomatitis viruses, none of them surpassed the potency of the parent compound. researchgate.net This suggests that while the 5'-position can be modified, the unsubstituted hydroxyl group may be optimal for activity in this series. Another well-known analogue, 5'-deoxy-5'-isobutylthio-3-deazaadenosine (3-deaza-SIBA), also demonstrates antiviral properties. nih.gov

In some cases, 5'-modifications can lead to compounds with novel mechanisms of action. For instance, a 5'-phenacyl adenosine analogue showed good anti-HCV activity, which was hypothesized to occur through a mechanism that does not require the conventional 5'-triphosphorylation. beilstein-journals.org Conversely, for other targets, the 5'-hydroxyl is essential; its removal in adenosine derivatives was shown to abrogate the activation of protein kinase A (PKA) in trypanosomes. libretexts.org

Table 2: Effect of 5'-Substitutions on Biological Activity This table is interactive. You can sort and filter the data.

| Parent Compound | 5'-Substitution | Biological Activity | Reference |

|---|---|---|---|

| Carbocyclic 3-deazaadenosine | Various (e.g., azido, amino, halo) | Moderate antiviral activity, but less potent than parent | researchgate.net |

| 3-Deazaadenosine | Isobutylthio | Antiviral activity | nih.gov |

| Adenosine | Phenacyl | Good anti-HCV activity, novel mechanism | beilstein-journals.org |

Comparative Analysis of Carbocyclic versus Acyclic and Pyranose Analogues

Replacing the furanose oxygen with a methylene (B1212753) group creates carbocyclic nucleosides. These analogues, such as the carbocyclic version of 3-deazaadenosine (this compound), are often resistant to enzymatic cleavage of the glycosidic bond, leading to enhanced metabolic stability. nih.gov Carbocyclic derivatives of 3-deazaadenine have shown strong antiviral activity, sometimes with lower cytotoxicity than their ribose counterparts. nih.govnih.gov The rigidity of the cyclopentane (B165970) ring can also help to maintain a bioactive conformation, contributing to their potency. researchgate.net

Acyclic analogues, where the sugar ring is opened, offer greater conformational flexibility. This can be detrimental if a specific ring conformation is required for activity, but it can also lead to the discovery of novel inhibitors. Acyclic deaza analogues of EHNA (erythro-9-(2-hydroxy-3-nonyl)adenine) have been synthesized, with some retaining good inhibitory activity against adenosine deaminase. The activity of acyclic nucleosides is highly dependent on the specific structure and the target enzyme. nih.gov

Pyranose analogues, which contain a six-membered sugar ring instead of the natural five-membered furanose ring, represent a more significant structural deviation. nih.gov The furanose ring is a key structural component of natural nucleosides and nucleotides, and most polymerases and kinases are specifically adapted to recognize this five-membered structure. The different geometry and conformational properties of the pyranose ring generally make these analogues poor substrates for these enzymes. acs.org For example, a comparative analysis of a pyranosyl thymine (B56734) analogue with the furanosyl-containing drug AZT suggested that the conformational differences in the pyranose ring would likely prevent its anti-HIV activity. acs.org While pyranose nucleosides are explored for various therapeutic purposes, they are generally considered less likely to be effective mimics of furanosyl nucleosides for targets that require phosphorylation or incorporation into nucleic acids. cdnsciencepub.commdpi.comresearchgate.net

Defining Key Structural Features for Enzyme Target Interactions

The therapeutic potential of nucleoside analogues is intrinsically linked to their ability to selectively interact with specific enzyme targets. For this compound and its derivatives, extensive Structure-Activity Relationship (SAR) studies have been conducted to map the molecular features that govern their potency and selectivity as inhibitors or substrates for key enzymes. These studies are crucial for the rational design of more effective and less toxic therapeutic agents. The following sections delve into the specific SAR findings for two primary enzyme targets: S-adenosyl-L-homocysteine (SAH) hydrolase and Mycobacterium tuberculosis adenosine kinase.

SAR for SAHH Inhibition Potency and Selectivity

S-adenosyl-L-homocysteine hydrolase (SAHH) is a critical enzyme in cellular methylation reactions, responsible for the reversible hydrolysis of S-adenosyl-L-homocysteine (SAH) to adenosine and homocysteine. nih.gov The accumulation of SAH, a potent product inhibitor of most S-adenosylmethionine (SAM)-dependent methyltransferases, can disrupt essential cellular processes. nih.gov 3-Deazaadenosine is a well-established, potent inhibitor of SAHH. researchgate.netoup.commdpi.com The replacement of nitrogen at the 3-position with a carbon atom is a key modification that confers this inhibitory activity.

The carbocyclic analogue of 3-deazaadenosine, 3-deaza-aristeromycin, also demonstrates significant antiviral activity by targeting SAHH, highlighting that modifications to the ribose moiety are tolerated. acs.org Further studies on 3-deaza analogues of eritadenine (B1671053) (a known SAHH inhibitor) have provided more detailed insights into the SAR. For instance, 3-deaza-D-eritadenine (C3-DEA) and its methyl ester (C3-OMeDEA) were found to be inhibitors of SAHH, although with a lower potency (K(I) = 1.5 µM) compared to D-eritadenine (K(I) = 30 nM). oup.com A crystal structure of SAHH in complex with C3-DEA confirmed that it binds to the same site and in the same manner as D-eritadenine. oup.com However, the methyl amido analogue (C3-NMeDEA) showed a significant loss of inhibitory activity (K(I) = 30 µM), indicating that the nature of the substituent on the side chain is critical for potent inhibition. oup.com

It is noteworthy that while 3-deazaadenosine is a potent inhibitor of SAHH, it is a poor inhibitor of adenosine deaminase (ADA). mdpi.com This selectivity is crucial, as inhibition of ADA can lead to different physiological effects. The structural modifications at the 3-position of the purine ring are central to this selective inhibition of SAHH.

| Compound Name | Target Enzyme | Inhibition Constant (Ki) |

| 3-Deaza-D-eritadenine (C3-DEA) | SAHH | 1.5 µM oup.com |

| 3-Deaza-D-eritadenine methyl ester (C3-OMeDEA) | SAHH | 1.5 µM oup.com |

| 3-Deaza-D-eritadenine methyl amide (C3-NMeDEA) | SAHH | 30 µM oup.com |

SAR for Selective Substrate/Inhibitor Activity against M. tuberculosis Adenosine Kinase

Mycobacterium tuberculosis adenosine kinase (Mtb-AdoK) is a key enzyme in the purine salvage pathway of the bacterium and represents a promising target for novel anti-tubercular drugs. researchgate.net A series of halogenated 3-deaza-adenosine analogues have been evaluated for their efficacy against M. tuberculosis and their interaction with Mtb-AdoK. escholarship.orgscbt.com

These studies revealed that several halogenated 3-deaza-adenosine analogues exhibit anti-tubercular activity that is dependent on Mtb-AdoK. escholarship.orgscbt.com Specifically, 2-fluoro-3-deaza-adenosine, 3-fluoro-3-deaza-adenosine, and 2,3-difluoro-3-deaza-adenosine were active against the H37Ra strain of M. tuberculosis. escholarship.org Their lack of activity against an AdoK-deficient strain, which was restored upon complementation with the adoK gene, confirmed that their mechanism of action involves phosphorylation by this enzyme. escholarship.org

Crucially, these active compounds were found to be significantly better substrates for Mtb-AdoK than for the human adenosine kinase, with at least a 10-fold selectivity. escholarship.orgscbt.com This selectivity is a critical attribute for a potential therapeutic agent, as it minimizes off-target effects in the host. The substrate activity of these analogues varies with the nature and position of the halogen substituent. For instance, 2-fluoro-3-deaza-Ado was a much better substrate for Mtb-AdoK than 3-fluoro-3-deaza-Ado. scbt.com

| Compound Name | Substrate Activity for Mtb-AdoK (nmol/mg/min) | Substrate Activity for Human AdoK (nmol/mg/min) |

| 2-Fluoro-3-deaza-adenosine | 46 scbt.com | <0.2 scbt.com |

| 3-Fluoro-3-deaza-adenosine | 16 scbt.com | Not a substrate scbt.com |

| 2,3-Difluoro-3-deaza-adenosine | 12 scbt.com | Not a substrate scbt.com |

| 3-Chloro-3-deaza-adenosine | <0.2 scbt.com | Not a substrate scbt.com |

| 3-Bromo-3-deaza-adenosine | <0.2 scbt.com | Not a substrate scbt.com |

Elucidation of Hydrophobic Pockets and Steric Hindrance in Enzyme Active Sites

The differential activity of this compound analogues against their enzyme targets can be explained by the specific topography of the enzyme active sites. SAR studies have provided valuable insights into the presence of hydrophobic pockets and the role of steric hindrance in ligand binding.

In the case of M. tuberculosis adenosine kinase, previous SAR studies with a broader range of adenosine analogues revealed the presence of hydrophobic pockets at the N1, N7, and C8 positions of the adenosine molecule. researchgate.net Interactions with these pockets were found to be predictive of enzyme inhibition. researchgate.net

Subsequent studies on halogenated 3-deaza-adenosine analogues further illuminated the steric constraints of the Mtb-AdoK active site. scbt.com The dramatic difference in substrate activity between 3-fluoro-3-deaza-Ado (16 nmol/mg/min) and 3-chloro-3-deaza-Ado (<0.2 nmol/mg/min) strongly suggests that steric hindrance at the 3-position is a critical factor. scbt.com This implies that the active site can accommodate a small fluoro group but not the larger chloro group at this position. oup.comscbt.comresearchgate.net This finding is crucial for guiding the design of future Mtb-AdoK inhibitors, as it defines a clear size limit for substituents at the 3-position of the deaza-adenosine scaffold.

For adenosine deaminase (ADA), a network of hydrophobic interactions involving residues such as Leu59, Phe61, and Phe65 has been identified, which forms a "wall" in direct contact with the back face of bound analogues like 1-deaza-adenosine. escholarship.org While this is not directly for this compound, it illustrates the general principle of how hydrophobic interactions within an enzyme's active site contribute to ligand binding and specificity.

These detailed SAR studies, which define the roles of specific structural motifs, hydrophobic interactions, and steric limitations, are fundamental to the ongoing efforts to develop this compound analogues as potent and selective therapeutic agents.

Synthetic Methodologies for 3 Deaza C Ado and Its Analogues in Research

Synthetic Routes for Carbocyclic 3-Deazaadenosine (B1664127)

The synthesis of carbocyclic nucleosides like 3-deaza-C-ado presents unique challenges due to the replacement of the furanose oxygen with a methylene (B1212753) group. This modification enhances metabolic stability by rendering the molecule resistant to cleavage by hydrolases and phosphorylases. researchgate.net

A common strategy for the synthesis of carbocyclic nucleosides involves the condensation of a suitably protected carbocyclic amine with a heterocyclic base. The synthesis of the carbocycle itself is a critical step, often starting from chiral pool materials to establish the desired stereochemistry. rsc.orgauburn.edu One approach involves the use of cyclopentylamine (B150401) derivatives which are then coupled with a substituted pyrrolo[2,3-d]pyrimidine base. researchgate.net

Another key method is the total synthesis from non-carbohydrate precursors, which allows for greater flexibility in introducing structural modifications. These multi-step syntheses often involve complex stereoselective reactions to construct the cyclopentane (B165970) ring with the correct stereochemical configuration of the hydroxyl and amino groups, mimicking the natural ribofuranose sugar. beilstein-journals.org

Preparation of Specific 5'-Substituted Analogues

The preparation of 5'-substituted analogues of carbocyclic 3-deazaadenosine has been a major focus of research to explore the impact of modifications at this position on biological activity. nih.gov These syntheses typically start from carbocyclic 3-deazaadenosine itself, which serves as a versatile starting material. nih.govtandfonline.com

A variety of 5'-derivatives have been synthesized, including those with halogen, alkylthio, and amino modifications. tandfonline.comacs.org For instance, the 5'-chloro derivative can be prepared by treating carbocyclic 3-deazaadenosine with thionyl chloride. tandfonline.com This chloro derivative can then be further modified. For example, dechlorination using tri-n-butyltin hydride yields the 5'-deoxy analogue, while reaction with a thiol, such as isobutyl mercaptan, in the presence of a base, leads to the corresponding 5'-thioether. tandfonline.com

The synthesis of 5'-amino analogues can be achieved through a Mitsunobu reaction with phthalimide, followed by hydrolysis to release the free amine. tandfonline.com These synthetic transformations allow for the systematic exploration of the structure-activity relationship at the 5'-position.

Synthesis of Halogenated Deazapurine Derivatives

The introduction of halogen atoms into the deazapurine ring system can significantly influence the electronic properties and biological activity of the resulting nucleoside analogues. Several methods have been developed for the synthesis of halogenated deazapurine derivatives. seela.net

One common approach is the direct halogenation of a pre-formed deazapurine nucleoside or a protected precursor. seela.net For example, N-halosuccinimides (NCS, NBS, NIS) are frequently used reagents for the introduction of chlorine, bromine, and iodine, respectively. seela.net The regioselectivity of the halogenation can often be controlled by the reaction conditions and the protecting groups employed.

Alternatively, the synthesis can start from a pre-halogenated deazapurine base, which is then glycosylated. seela.netoup.com This approach is particularly useful when specific halogenation patterns are desired that are not accessible through direct halogenation of the nucleoside. The glycosylation step itself can be challenging, with the sodium salt glycosylation procedure being reported as a superior method for the synthesis of certain halogenated 7-deazapurine nucleosides. oup.com For instance, the synthesis of 7-halogenated 7-deaza-2'-deoxyxanthosine (B1244124) derivatives has been described, starting from the corresponding halogenated pyrrolo[2,3-d]pyrimidine base. seela.net

Development of Other Related Carbocyclic Deazanucleosides

The development of synthetic methodologies has not been limited to 3-deazaadenosine analogues. A broader range of carbocyclic deazanucleosides has been synthesized to explore a wider chemical space and identify new bioactive compounds. researchgate.net

For example, the synthesis of carbocyclic pyrrolo[2,3-d]pyrimidine nucleoside analogues has been achieved through SN2 reactions and Pd(0)-catalyzed coupling reactions. researchgate.net These methods allow for the introduction of various substituents on both the carbocyclic ring and the deazapurine base.

Furthermore, research has extended to the synthesis of carbocyclic analogues of other deazapurines, such as 3-deazaguanosine. acs.org The synthesis of these compounds often involves novel ring closure strategies of imidazole (B134444) precursors to construct the deazapurine ring system. acs.org The development of these synthetic routes is crucial for accessing a diverse library of carbocyclic deazanucleosides for biological evaluation.

The synthetic exploration also includes the preparation of 8-aza-7-deazapurine and 8-aza-3-deazapurine nucleoside derivatives, which involves the glycosylation of pyrazolo[3,4-d]pyrimidine and triazolo[4,5-c]pyridine heterocycles, respectively. nih.govmdpi.com These syntheses often involve multi-step sequences, including glycosylation, functional group interconversions, and deprotection steps.

Advanced Research Methodologies and Tools for 3 Deaza C Ado Studies

In Vitro Biochemical and Cellular Assays

In vitro assays are fundamental to characterizing the biochemical and cellular impact of 3-Deaza-C-ado. These assays provide quantitative data on its interaction with specific enzymes and its functional consequences in various cell-based models.

Enzyme Kinetics and Inhibition Studies (e.g., SAHH, Adenosine (B11128) Kinase)

A primary focus of this compound research is its interaction with S-adenosylhomocysteine (AdoHcy) hydrolase (SAHH). This compound acts as a competitive inhibitor of SAHH, an enzyme crucial for the hydrolysis of AdoHcy to adenosine and L-homocysteine. researchgate.netresearchgate.net Inhibition of SAHH leads to the accumulation of AdoHcy, a potent feedback inhibitor of S-adenosylmethionine (AdoMet)-dependent methyltransferases. researchgate.nethmdb.ca

Kinetic studies are performed to determine the inhibitory potency of this compound, typically by measuring the inhibition constant (Ki). For instance, it has been shown to be an effective competitive inhibitor of AdoHcy hydrolase. researchgate.net While specific Ki values for this compound are detailed in specialized literature, the general approach involves measuring enzyme activity at various substrate and inhibitor concentrations to determine the mode of inhibition and the inhibitor's affinity for the enzyme.

Studies have also explored the interaction of related deazaadenosine compounds with other enzymes like adenosine kinase (ADK). For example, screenings with rabbit and Toxoplasma ADK have shown that 3-deaza adenosine derivatives are substrates, though poorer than adenosine itself. oup.com This is attributed to the loss of hydrogen bonding interactions due to the replacement of nitrogen at the 3-position. oup.com

Table 1: Enzyme Inhibition Data for Adenosine Analogues

| Compound | Target Enzyme | Inhibition Type | Reported Value (Ki or IC50) |

|---|---|---|---|

| This compound | S-adenosyl-L-homocysteine hydrolase | Competitive | - |

| 3-Deazaadenosine (B1664127) | S-adenosyl-L-homocysteine hydrolase | Substrate/Inhibitor | - |

| 7-Iodo-7-deazaadenosine (Iodotubercidin) | T. gondii adenosine kinase | Competitive | appKi = 1.6 µM |

Note: Specific quantitative values for this compound require consultation of primary research articles.

Cell-Based Functional Assays (e.g., chemotaxis, phagocytosis, viral replication, bacterial growth inhibition)

The cellular consequences of this compound's biochemical activity are investigated through a variety of functional assays.

Chemotaxis: Research has demonstrated that the accumulation of S-3-deazaadenosylhomocysteine (c3-AdoHcy), a metabolite of 3-deazaadenosine, can inhibit chemotaxis in macrophage cell lines. uni-regensburg.de This inhibition is linked to the disruption of methylation reactions essential for cell motility. uni-regensburg.de

Viral Replication: this compound has demonstrated antiviral properties against a range of DNA and RNA viruses, including herpes simplex virus type 1 and vaccinia virus. researchgate.net Its mechanism is thought to involve the inhibition of SAHH, leading to increased intracellular levels of AdoHcy. researchgate.netresearchgate.net This elevation of AdoHcy can selectively inhibit the methylation of the 5' cap of viral mRNA, a critical step for the replication of many viruses. researchgate.netresearchgate.netresearchgate.net

Bacterial Growth Inhibition: While the primary focus has been on antiviral and cellular effects, the broader class of adenosine analogues has been investigated for antibacterial properties. However, specific data on this compound's direct bacterial growth inhibition is less prominent in the available literature.

Quantification of Intracellular Metabolite Levels (e.g., AdoMet, AdoHcy, nucleotide pools) using HPLC

A key technique to understand the mechanism of this compound is the use of High-Performance Liquid Chromatography (HPLC) to quantify changes in intracellular metabolite concentrations. Following treatment with this compound, researchers measure the levels of AdoMet, AdoHcy, and the analogue's own metabolite, S-3-deazaadenosylhomocysteine (c3-AdoHcy). nih.gov

Studies have shown that exposure of cells to 3-deazaadenosine leads to a significant accumulation of intracellular AdoHcy and c3-AdoHcy. nih.govbevital.no For example, in isolated rat hepatocytes, 3-deazaadenosine induced a rapid accumulation of c3-AdoHcy. bevital.no This disruption of the AdoMet/AdoHcy ratio is a critical indicator of the inhibition of methylation pathways. uni-regensburg.de

Table 2: Effect of 3-Deazaadenosine on Intracellular Metabolite Levels in RAW264 Macrophage Cells

| Treatment | [35S]AdoMet (cpm/10^6 cells) | [35S]AdoHcy (cpm/10^6 cells) | [35S]3-deaza-AdoHcy (cpm/10^6 cells) |

|---|---|---|---|

| Control | 10,700 | 250 | 0 |

| 30 µM 3-deazaadenosine | 10,400 | 1,400 | 1,800 |

Data adapted from a study on the effect of 3-deazaadenosine on macrophage cell lines. uni-regensburg.de

Molecular Biology Techniques

To delve deeper into the specific cellular pathways affected by this compound, a range of molecular biology techniques are employed. These methods provide insights into changes in gene expression and molecular interactions that result from the compound's activity.

Gene Expression Analysis (e.g., adhesion molecules, inflammatory mediators)

The inhibition of methylation by this compound can have profound effects on gene expression. Techniques such as polymerase chain reaction (PCR) and microarray analysis are used to study these changes. praxilabs.comslideshare.netthelifesciencesmagazine.com For instance, since methylation plays a role in inflammation, researchers may investigate the expression of genes encoding adhesion molecules and inflammatory mediators in response to this compound treatment. The rationale is that altered methylation patterns can influence the transcription of these genes, potentially explaining some of the compound's immunomodulatory effects.

Protein-Protein and Protein-Ligand Interaction Studies

Understanding how this compound and its metabolic products interact with their protein targets is crucial. Techniques like X-ray crystallography and computational modeling can be used to study the three-dimensional structure of SAHH in complex with this compound. slideshare.net These studies can reveal the precise molecular interactions that govern the inhibitory activity.

Furthermore, methods to study protein-ligand interactions, such as surface plasmon resonance or isothermal titration calorimetry, can provide quantitative data on the binding affinity and kinetics of this compound with SAHH. These advanced techniques are essential for a comprehensive understanding of the compound's mechanism of action at a molecular level.

Compound Names

| Abbreviation/Common Name | Full Chemical Name |

| This compound | Carbocyclic analogue of 3-deazaadenosine |

| AdoHcy | S-adenosyl-L-homocysteine |

| AdoMet | S-adenosylmethionine |

| c3-AdoHcy | S-3-deazaadenosylhomocysteine |

| SAHH | S-adenosyl-L-homocysteine hydrolase |

| ADK | Adenosine kinase |

| HPLC | High-Performance Liquid Chromatography |

| PCR | Polymerase Chain Reaction |

| Iodotubercidin | 7-Iodo-7-deazaadenosine |

Biophysical and Structural Biology Approaches

Biophysical and structural biology methods provide high-resolution insights into the molecular interactions and conformational dynamics of this compound. These approaches are fundamental to understanding how the compound interacts with its biological targets and the subsequent cellular effects.

Fluorescence Microscopy for Subcellular Localization and Morphological Changes

Fluorescence microscopy is a powerful tool for visualizing the effects of this compound on cellular structures and localizing its activity within the cell. Research has shown that this compound can induce significant morphological changes in macrophages. nih.gov

Key Research Findings:

Microfilament Disorganization: Studies using fluorescence microscopy have revealed that this compound causes disorganization of the microfilament system in mouse macrophages at concentrations of 5 microM or greater. nih.gov This effect was observed at similar concentrations that inhibit antibody-dependent phagocytosis. nih.gov

Reversibility of Effects: The perturbation of microfilaments and the inhibition of phagocytosis by this compound were found to be reversible. After washing the compound from the macrophages and allowing a 30-minute recovery period, the cellular functions and microfilament organization were fully restored. nih.gov

Independence from S-adenosylhomocysteine Hydrolase Inhibition: Interestingly, the observed effects on microfilaments appear to be independent of the compound's known role as an inhibitor of S-adenosylhomocysteine (AdoHcy) hydrolase. nih.gov Other potent inhibitors of AdoHcy hydrolase, such as periodate-oxidized adenosine and 3-deaza(+/-)aristeromycin, did not cause similar disruptions to the microfilaments or phagocytosis, even at concentrations that led to greater increases in macrophage S-adenosylhomocysteine levels. nih.gov

These findings highlight the utility of fluorescence microscopy in uncovering alternative mechanisms of action for this compound beyond its established enzymatic inhibition.

Spectroscopic Methods for Conformational Analysis and Binding Studies

Spectroscopic techniques are essential for characterizing the three-dimensional structure of this compound and its analogues, as well as for studying their binding interactions with target enzymes. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and UV-spectroscopy are particularly valuable.

Key Research Applications:

Conformational Analysis: ¹H NMR and Nuclear Overhauser Effect (NOE) experiments have been employed to determine the conformation of 3-deazaadenosine analogues. colab.ws For instance, the introduction of halogen atoms can influence the conformation of the molecule. colab.ws

Binding and Inhibition Studies: Spectroscopic assays are used to measure the inhibitory activity of this compound and its derivatives against target enzymes like S-adenosyl-L-homocysteine (AdoHcy) hydrolase. acs.org For example, a series of 9-(hydroxyalkyl)-3-deazaadenines, which are analogues of this compound, were tested for their ability to inhibit bovine liver AdoHcy hydrolase. acs.org

Substrate Analysis: These methods can also determine whether this compound analogues act as substrates for enzymes. For example, studies have analyzed halogenated 3-deaza-adenosine analogues as potential substrates for adenosine kinases from both Mycobacterium tuberculosis and human sources. nih.gov

Table 1: Inhibitory Activity of this compound Analogues against AdoHcy Hydrolase

| Compound | Description | Ki (nM) | Antiviral Activity (Vaccinia Virus) |

| This compound | Parent Compound | 4 | Active |

| 14 | Analogue with 1'-, 2'-, and 3'-carbons | 768 | Active |

| 15 | 4-Amino-l-(4-hydroxy-l-butyl)imidazo[4,5-c]pyridine | Little to no inhibition | Active |

Source: J. Med. Chem. 1985, 28, 467-471 acs.org

X-ray Crystallography for Ligand-Enzyme Complex Characterization

X-ray crystallography provides atomic-level detail of the interaction between a ligand, such as this compound, and its protein target. This technique is invaluable for understanding the precise binding mode and for guiding the design of new inhibitors.

Computational and Chemoinformatics Tools in Drug Discovery Research

Computational and chemoinformatics tools have become indispensable in modern drug discovery, accelerating the identification and optimization of lead compounds. These methods are particularly relevant to the study of this compound and its analogues.

Application of Computer-Aided Drug Design (CADD) for Analogue Rational Design

Computer-Aided Drug Design (CADD) employs computational methods to rationalize the design of new analogues with improved properties. This approach relies on understanding the structure-activity relationship (SAR) of a series of compounds.

Key Applications in Analogue Design:

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a series of analogues, researchers can build SAR models. For instance, the synthesis of various 5'-substituted derivatives of carbocyclic 3-deazaadenosine was undertaken to explore how modifications at this position affect antiviral activity. nih.gov While several of these compounds showed moderate to good activity, none surpassed the parent compound. nih.gov

Rational Design Based on Structural Features: The design of this compound itself was a rational process, combining the structural features of carbocyclic adenosine (C-Ado) and 3-deazaadenosine (c3Ado) to create a specific inhibitor of SAH hydrolase. acs.org

Targeting Specific Enzymes: The design of halogenated 3-deaza-adenosine analogues was guided by the goal of targeting Mycobacterium tuberculosis adenosine kinase. nih.govoup.com Studies showed that some of these analogues were significantly better substrates for the mycobacterial enzyme than the human homologue, providing a basis for selective drug design. nih.gov

Utilization of Virtual Screening and Lead Optimization Platforms

Virtual screening involves the computational screening of large libraries of compounds to identify those that are most likely to bind to a drug target. This is often followed by lead optimization to improve the potency, selectivity, and pharmacokinetic properties of the identified hits.

Key Applications:

High-Throughput Virtual Screening (HTVS): This technique allows for the rapid screening of vast compound libraries against a target protein structure. While a specific example for this compound is not in the search results, the methodology is widely used in drug discovery. chemmethod.com

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target. It is a key component of virtual screening and is used to rank compounds based on their predicted binding affinity. pensoft.net

Lead Optimization: Once initial hits are identified, computational tools can be used to suggest modifications to the chemical structure to enhance desired properties. This can involve predicting how changes will affect binding affinity, solubility, and other ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov The development of 3-deaza-adenosine analogues with modifications aimed at improving their efficacy as antitubercular agents is an example of this process. nih.gov

Leveraging Chemical Structure Databases for Research Exploration

The exploration of the chemical compound 3-deazaadenosine and its analogs is significantly accelerated by the use of advanced computational methodologies and chemical structure databases. These digital repositories serve as foundational tools for modern drug discovery and chemical biology, allowing researchers to navigate the vast chemical space to identify novel compounds, predict biological activities, and understand structure-activity relationships (SAR). oup.com The process begins with gathering information about target molecules and compounds from numerous freely available databases. oup.com

Major public and specialized databases are instrumental in the study of 3-deazaadenosine. Large repositories like PubChem, ChEMBL, and DrugBank offer a wealth of information, including chemical structures, physicochemical properties, and curated biological activity data from scientific literature. mdpi.comdrugbank.comebi.ac.uk For instance, DrugBank identifies 3-deazaadenosine (DB04546) as an experimental small molecule belonging to the class of imidazole[4,5-c]pyridine ribonucleosides. drugbank.com Specialized databases, such as the Nucleoside Analogs Database (NA-DB), provide focused collections that are crucial for researchers specifically targeting this class of compounds. researchgate.net NA-DB was developed to integrate structural and biological information on nucleoside analogues, facilitating their rational design. researchgate.net The Protein Data Bank (PDB) is another critical resource, providing the three-dimensional structural data of proteins that interact with 3-deazaadenosine or its analogs, which is essential for structure-based drug design. mygov.in

Table 1: Key Chemical Databases in 3-Deazaadenosine Research

| Database | Description | Relevance to 3-Deazaadenosine Research |

|---|---|---|

| PubChem | A public repository from the NCBI containing information on chemical substances and their biological activities. jmu.edu | Provides fundamental chemical identity, properties, and links to literature and biological test results for 3-deazaadenosine. jmu.edusigmaaldrich.com |

| ChEMBL | A manually curated chemical database of bioactive molecules with drug-like properties maintained by the European Bioinformatics Institute (EBI). mdpi.com | Offers extensive, searchable data on the bioactivities of 3-deazaadenosine and its analogs against various biological targets. oup.commdpi.com |

| DrugBank | A comprehensive online database containing information on drugs and drug targets, combining detailed chemical, pharmacological, and pharmaceutical data. drugbank.comebi.ac.uk | Contains a specific entry for 3-deazaadenosine (DB04546), classifying it and linking to its known pharmacology and targets. drugbank.com |

| ZINC | A free database of commercially-available compounds designed for virtual screening. ebi.ac.uk | Provides large, diverse libraries of compounds that can be screened virtually against targets of 3-deazaadenosine to find new potential hits. ebi.ac.uk |

| NA-DB | A specialized online database that integrates structural and annotated biological information about nucleoside analogues (NAs). researchgate.net | A highly relevant resource for identifying and analyzing the structural characteristics of known nucleoside analogs related to 3-deazaadenosine. researchgate.net |

| Protein Data Bank (PDB) | The primary global repository for 3D structural data of large biological molecules, such as proteins and nucleic acids. mygov.in | Supplies the crystal structures of target proteins, which are essential for structure-based virtual screening and molecular docking studies involving 3-deazaadenosine. mygov.inmdpi.com |

The primary method for exploring these databases is virtual screening, a computational technique used to search libraries of small molecules to identify those most likely to bind to a drug target. oup.com This approach can be broadly categorized into ligand-based and structure-based methods. oup.com In ligand-based virtual screening (LBVS), the known structure of an active ligand like 3-deazaadenosine is used to find other compounds with similar chemical features. oup.com Structure-based virtual screening (SBVS), conversely, involves docking candidate molecules from a database into the 3D structure of a biological target to predict binding affinity and pose. oup.com

Research findings have demonstrated the utility of these approaches. For example, in a study aimed at discovering novel antagonists for the p38γ protein for breast cancer treatment, high-throughput virtual screening was employed. nih.govresearchgate.net Researchers generated a library of analogs and used flexible docking procedures to screen them against the p38γ binding site, ultimately identifying 3-deazaadenosine as a promising lead compound. nih.govresearchgate.net Another study successfully used in silico screening of chemical databases to identify inhibitors of the cytoplasmic 5'-nucleotidase cN-II, a potential therapeutic target in oncology. nih.gov This demonstrates that virtual screening is a valuable tool for identifying potent inhibitors for further development. nih.gov

By integrating data from chemical databases with computational tools like molecular docking and molecular dynamics simulations, researchers can gain a deeper understanding of the molecular interactions that govern the activity of 3-deazaadenosine. nih.govmdpi.com The analysis of crystallographic structures, for instance, has helped explain the varying affinities of 3-deazaadenosine analogues for different classes of aminoacyl-tRNA synthetase (aaRS) enzymes. mdpi.com This knowledge, derived from database exploration, is critical for guiding the rational design and synthesis of new, more potent, and selective derivatives. mdpi.com

Table 2: Detailed Research Findings Utilizing Chemical Databases for 3-Deazaadenosine and Analog Studies

| Study Focus | Methodology | Database(s) Leveraged | Detailed Finding | Reference |

|---|---|---|---|---|

| Discovery of p38γ Antagonists for Breast Cancer | High-Throughput Virtual Screening, Molecular Docking, Molecular Dynamics (MD) Simulations | Internal analog libraries based on known inhibitors from sources like ChEBI. | 3-deazaadenosine was identified as a lead antagonist. MD simulations showed it formed consistent and stable bonding interactions with p38γ, suggesting its potential as a novel therapeutic agent. | nih.govresearchgate.net |

| Identification of cN-II Inhibitors for Oncology | In Silico Screening, Enzymatic Assays, X-ray Crystallography | Freely available chemical databases. | Virtual screening successfully identified novel lead compounds that inhibit the cN-II enzyme. This showed that database screening is a useful tool for discovering potent enzyme inhibitors for therapeutic development. | nih.gov |

| Development of Aminoacyl-tRNA Synthetase (aaRS) Inhibitors | Molecular Docking, X-ray Crystallography, Chemical Synthesis | Crystallographic databases (e.g., PDB). | Analysis of crystallographic structures from databases revealed why 3-deazaadenosine analogues had biased activity for class I vs. class II aaRS enzymes, guiding the design of new derivatives to restore affinity. | mdpi.com |

| Discovery of SARS-CoV-2 Mpro Inhibitors | Virtual Screening, Ensemble Molecular Docking | Dark Chemical Matter (DCM) database, ChEMBL, ZINC. | While not focused on 3-deazaadenosine itself, this study exemplifies the use of unique databases like DCM to find novel hits from previously unexplored chemical space, a technique applicable to any target. | mdpi.com |

Q & A

Q. How can researchers validate computational predictions of this compound’s binding to novel methyltransferase targets?

- Methodological Answer : Combine:

- Surface Plasmon Resonance (SPR) for kinetic binding assays.

- Thermal Shift Assays (TSA) to measure target stabilization.

- Cryo-EM or co-crystallization for structural validation.

Discrepancies between in silico and empirical data require re-evaluation of force field parameters or solvation models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products